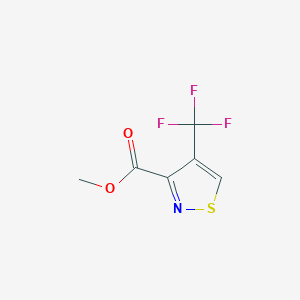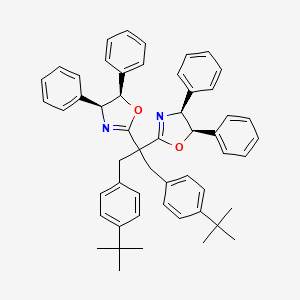![molecular formula C20H44CeO8 B6291502 Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98% CAS No. 1262520-82-0](/img/structure/B6291502.png)
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, [ce(mmp)4], 98% is a compound with the molecular formula C20H44CeO8 . It has a molecular weight of 552.7 g/mol . The compound is also known by its CAS number 1262520-82-0 .
Molecular Structure Analysis
The IUPAC name for this compound is cerium (4+);1-methoxy-2-methylpropan-2-olate . The InChI representation is InChI=1S/4C5H11O2.Ce/c41-5(2,6)4-7-3;/h44H2,1-3H3;/q4*-1;+4 .Physical And Chemical Properties Analysis
This compound has 8 hydrogen bond acceptors and 0 hydrogen bond donors . It has 8 rotatable bonds . The topological polar surface area is 129 Ų .Wissenschaftliche Forschungsanwendungen
Ce(mmp)4 has been studied for its potential applications in biochemistry, catalysis, and materials science. In biochemistry, it has been used as a reducing agent for the synthesis of various biomolecules, such as DNA and proteins. In catalysis, it has been used as a catalyst for the synthesis of organic compounds. In materials science, it has been used as a precursor for the synthesis of cerium oxide nanoparticles.
Wirkmechanismus
The mechanism of action of ce(mmp)4 is based on its ability to reduce various compounds. It is able to reduce a variety of molecules, such as oxygen, nitric oxide, and carbon dioxide. It can also reduce metal ions, such as iron, copper, and zinc. The reduction of these molecules and metal ions is due to the transfer of electrons from the cerium atom to the target molecule or metal ion.
Biochemical and Physiological Effects
Ce(mmp)4 has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can reduce the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress. Additionally, it has been shown to reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
Ce(mmp)4 has several advantages for laboratory experiments. It is a strong reducing agent, which makes it useful for the synthesis of various molecules. Additionally, it is relatively stable and has a high purity of 98%, which makes it suitable for use in sensitive experiments. However, it is highly toxic and can cause skin irritation, so it must be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of ce(mmp)4. It could be used to synthesize new biomolecules or materials, such as cerium oxide nanoparticles. Additionally, it could be used to reduce the activity of enzymes involved in drug metabolism, which could be useful for drug development. Finally, it could be used to reduce inflammation and improve wound healing, which could be beneficial for medical applications.
Synthesemethoden
The synthesis of ce(mmp)4 is typically performed by the reaction of cerium(IV) chloride with 1-(methoxy)-2-methyl-2-propanol in an aqueous solution. The resulting solution is then purified by extraction with a suitable organic solvent, such as methylene chloride. The final product is a white powder with a purity of 98%.
Eigenschaften
IUPAC Name |
cerium(4+);1-methoxy-2-methylpropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11O2.Ce/c4*1-5(2,6)4-7-3;/h4*4H2,1-3H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYZTSPMLBGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44CeO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262520-82-0 |
Source


|
| Record name | 1262520-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291472.png)
![(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide](/img/structure/B6291484.png)
![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(t-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)
![Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B6291498.png)
![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)